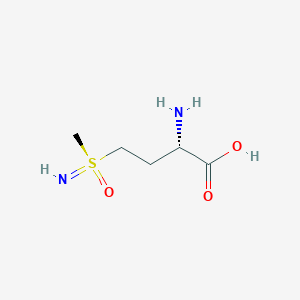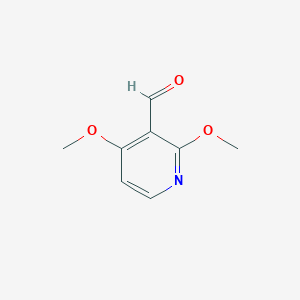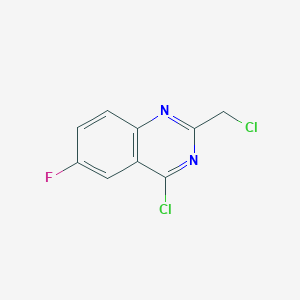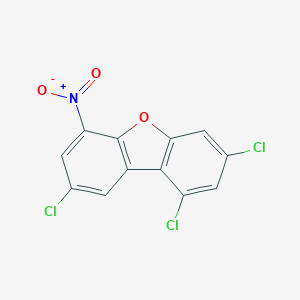
6-Nitro-1,3,8-trichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1,3,8-trichlorodibenzofuran (6-Nitro-TCDF) is a highly toxic and persistent environmental pollutant. It is a member of the polychlorinated dibenzofuran (PCDF) family, which is a group of chemicals that are structurally similar to polychlorinated biphenyls (PCBs) and dioxins. 6-Nitro-TCDF is formed as a byproduct of various industrial processes, including waste incineration and the production of chlorine-containing chemicals. It is classified as a probable human carcinogen and has been linked to a range of adverse health effects, including immunotoxicity, developmental toxicity, and endocrine disruption.
Wirkmechanismus
The toxic effects of 6-Nitro-1,3,8-trichlorodibenzofuran are primarily attributed to its ability to bind to and activate the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the induction of various enzymes involved in xenobiotic metabolism, as well as the production of reactive oxygen species (ROS) and inflammatory cytokines. These effects can lead to oxidative stress, DNA damage, and cell death.
Biochemical and Physiological Effects:
Exposure to 6-Nitro-1,3,8-trichlorodibenzofuran has been shown to cause a range of biochemical and physiological effects in various animal models and in vitro systems. These effects include alterations in gene expression, immune function, and hormone levels. Additionally, exposure to 6-Nitro-1,3,8-trichlorodibenzofuran has been linked to developmental abnormalities and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Nitro-1,3,8-trichlorodibenzofuran in laboratory experiments is its well-characterized toxicological properties. It is a highly potent and specific AhR agonist, making it a useful tool for investigating the mechanisms of AhR activation and the downstream effects on cellular processes. However, one limitation of using 6-Nitro-1,3,8-trichlorodibenzofuran is its high toxicity, which requires careful handling and disposal procedures.
Zukünftige Richtungen
There are several areas of future research related to 6-Nitro-1,3,8-trichlorodibenzofuran. One area of interest is the development of novel strategies for the remediation of contaminated sites. Additionally, there is a need for further investigation into the mechanisms of action and toxicological properties of 6-Nitro-1,3,8-trichlorodibenzofuran and other PCDFs. Finally, there is a growing interest in the use of alternative methods, such as in vitro and computational models, for the assessment of chemical toxicity.
Synthesemethoden
6-Nitro-1,3,8-trichlorodibenzofuran can be synthesized through various methods, including the nitration of 1,3,8-trichlorodibenzofuran (TCDF) using a mixture of nitric and sulfuric acids. The reaction is carried out under controlled conditions, and the product is purified through a series of chemical and physical processes.
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,3,8-trichlorodibenzofuran has been extensively studied for its toxicological properties and environmental impact. It is used as a model compound in various research studies to investigate the mechanisms of action and biochemical effects of PCDFs. Additionally, it is used as a reference standard for the analysis of PCDFs in environmental samples.
Eigenschaften
CAS-Nummer |
125652-17-7 |
|---|---|
Produktname |
6-Nitro-1,3,8-trichlorodibenzofuran |
Molekularformel |
C12H4Cl3NO3 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1,3,8-trichloro-6-nitrodibenzofuran |
InChI |
InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(15)2-6(14)4-10(11)19-12(7)9(3-5)16(17)18/h1-4H |
InChI-Schlüssel |
FDHMWCYHLUFGNL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=C(C=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
125652-17-7 |
Synonyme |
6-NCDF 6-nitro-1,3,8-trichlorodibenzofuran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



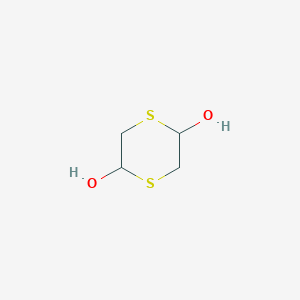

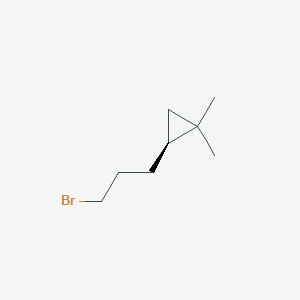

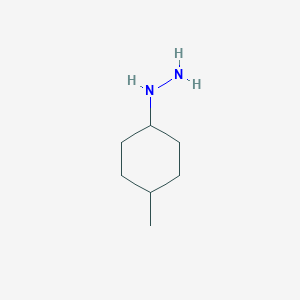
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)

